

A Technical Guide to the Early Research and Discovery of Morphine Alkaloids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morphine(1+)*

Cat. No.: *B1260574*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research into morphine alkaloids, focusing on the pivotal discoveries and experimental methodologies of the 19th and early 20th centuries. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed historical and technical perspective on the isolation, characterization, and early pharmacological understanding of one of the world's most important natural products.

Introduction: The Quest for the Principium Somniferum

For centuries, opium, the dried latex from the poppy *Papaver somniferum*, was a widely used analgesic, yet its variable potency made its application perilous.^{[1][2]} The early 19th century marked a paradigm shift in medicine and chemistry, as researchers sought to isolate the active principles from medicinal plants to allow for standardized dosing and a more scientific approach to therapeutics.^{[3][4]} This era of chemical inquiry led to the discovery of alkaloids, a new class of nitrogenous plant compounds with potent physiological effects.^[1] The isolation of morphine from opium stands as a landmark achievement in this endeavor, heralding the birth of alkaloid chemistry and modern pharmacology.^{[1][4]}

The Isolation of Morphine and Other Opium Alkaloids

The early 19th century saw several chemists attempting to isolate the active component of opium. While Jean-François Derosne and Armand Seguin made early attempts, it was the meticulous work of German pharmacist Friedrich Sertürner that definitively isolated and characterized the primary active alkaloid.[\[5\]](#)

Friedrich Sertürner's Isolation of Morphine (c. 1805-1817)

Working in his small pharmacy, Friedrich Sertürner (1783-1841) was the first to successfully isolate and identify morphine as the "principium somniferum" (the sleep-inducing principle) of opium.[\[1\]](#)[\[6\]](#) His initial findings were published in 1805 and 1806, with a more comprehensive paper in 1817 that brought his discovery to wider scientific attention.[\[7\]](#)

The following protocol is a reconstruction of the method described in Sertürner's publications.
[\[2\]](#)[\[5\]](#)

- Extraction: Dried opium was subjected to a hot aqueous extraction.
- Precipitation: The aqueous extract was treated with ammonia, leading to the precipitation of a crystalline substance.[\[5\]](#)
- Purification: The precipitate was collected and purified by recrystallization from boiling ethanol.
- Characterization: The resulting colorless, crystalline solid was found to be sparingly soluble in water but soluble in acids and alcohol.[\[5\]](#) Sertürner identified its alkaline properties, a novel finding for a plant-derived compound at the time.[\[7\]](#)

The Work of Other Early Researchers

- Jean-François Derosne (1803): Derosne isolated a crystalline substance from opium which he called "sel de Derosne" or "narceine."[\[8\]](#) However, his preparation was later shown to be a mixture, likely containing a significant amount of narcotine (now known as noscapine) and meconic acid, and it lacked the potent narcotic effects of morphine.[\[5\]](#)

- Pierre-Jean Robiquet and the Isolation of Codeine (1832): The French chemist Pierre-Jean Robiquet (1780-1840), while working on a more efficient method for morphine extraction, discovered a new alkaloid in the mother liquor remaining after morphine precipitation.[9][10]
- Initial Morphine Extraction: Morphine was first extracted from an opium solution.
- Treatment of the Mother Liquor: The remaining mother liquor was evaporated, and the residue was treated with potassium hydroxide and washed with water.
- Crystallization: The resulting powder was crystallized to yield a new substance that Robiquet named codeine.[10] He noted its alkaline properties and its ability to form salts with acids, similar to morphine.[10]

Physicochemical Characterization of Morphine

The isolation of pure morphine enabled its initial physicochemical characterization, providing the first quantitative data on this important alkaloid.

Property	Early Reported Value/Observation	Modern Value (for comparison)
Molecular Formula	Elucidated later as C ₁₇ H ₁₉ NO ₃	C ₁₇ H ₁₉ NO ₃
Molar Mass	Not determined in the early 19th century	285.34 g/mol [11]
Melting Point	Not consistently reported in early literature	255 °C[11]
Boiling Point	Not determined in the early 19th century	190 °C (sublimes)[11]
Solubility	Sparingly soluble in water; soluble in acids and alcohol[5]	Water: ~149 mg/L at 20°C
Appearance	Colorless, crystalline solid (prisms or needles)[5]	White crystalline powder, needles, or cubical masses
Optical Activity	Levorotatory[12]	Levorotatory[12]

Early Pharmacological Studies

The initial pharmacological investigations of morphine were conducted by Sertürner himself, often using himself and his acquaintances as subjects, a practice common in that era.[\[4\]](#)

Sertürner's Animal and Human Experiments

Sertürner's early experiments with impure extracts on dogs resulted in vomiting, convulsions, and even death in one animal, but did not induce sleep.[\[5\]](#) This highlighted the presence of other active compounds and the importance of purification.

His later experiments with purified morphine on himself and three young men involved oral administration of doses around 30 mg.[\[4\]](#) The observed effects included:

- A happy, light-headed sensation[\[4\]](#)
- Drowsiness and fatigue[\[4\]](#)
- Confusion and somnolence at higher doses[\[4\]](#)

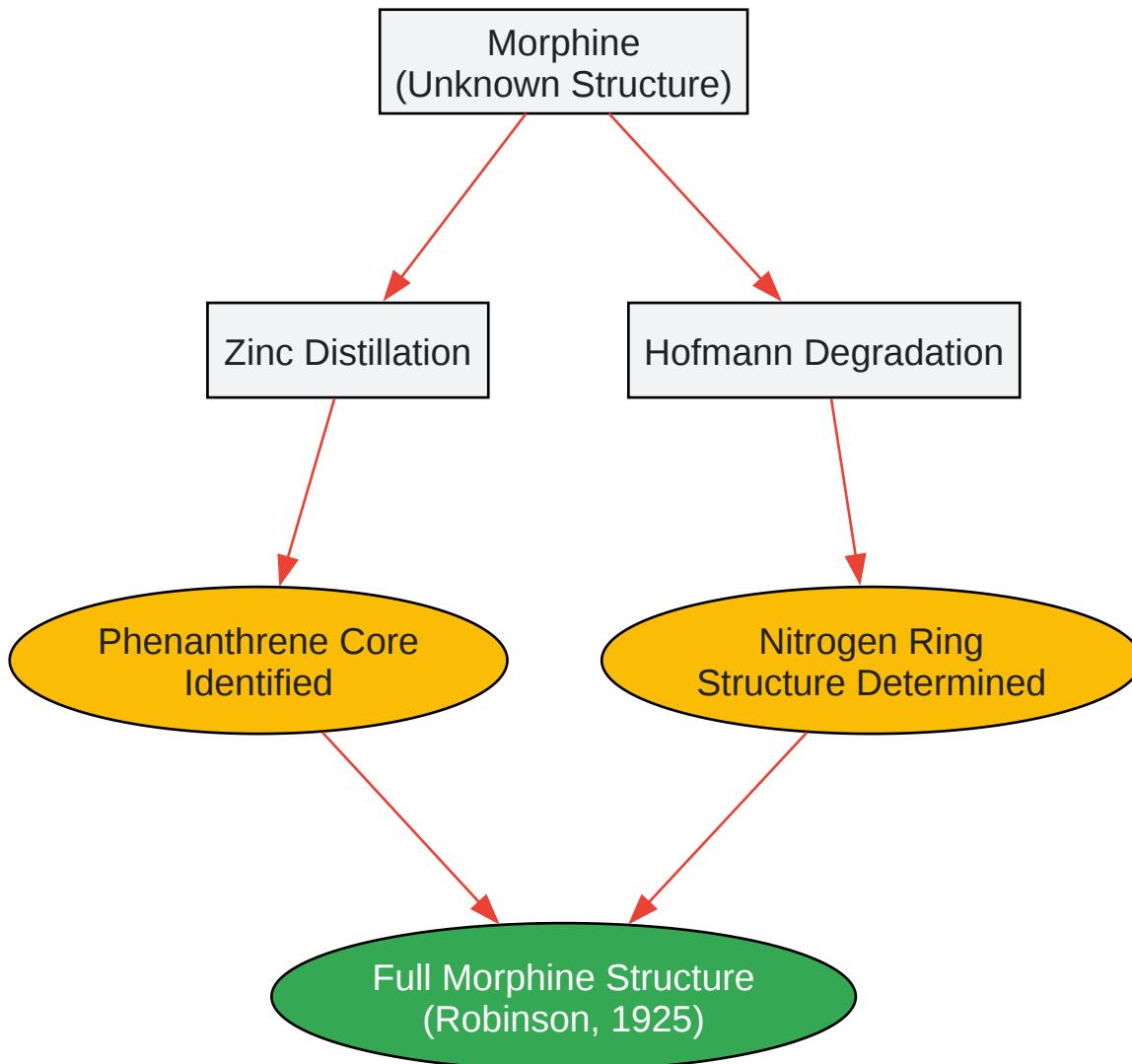
Sertürner concluded that he had indeed found the sleep-inducing principle of opium and named it "morphium" after Morpheus, the Greek god of dreams.[\[4\]](#)

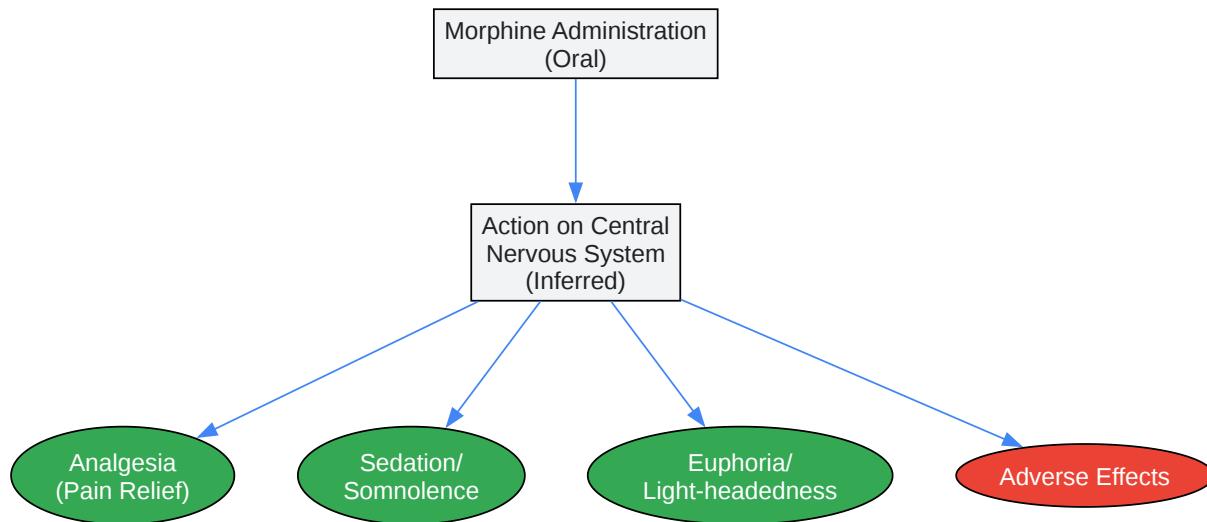
Quantitative Pharmacological Data from Early Research

Study/Parameter	Animal	Route of Administration	Dose	Observed Effects
Sertürner's Human Experiment	Human	Oral	~30 mg (initial dose)	Light-headedness, drowsiness [4]
Lethal Dose (Modern Data)	Dog	Subcutaneous or IV	100-220 mg/kg	Lethal
Lethal Dose (Modern Data)	Cat	Injected	40 mg/kg	Lethal

Elucidation of Morphine's Chemical Structure

The determination of morphine's complex pentacyclic structure was a monumental task that spanned over a century. Sir Robert Robinson was awarded the Nobel Prize in Chemistry in 1947 for his work on the structure of alkaloids, including morphine.


Key Experimental Approaches


The structural elucidation of morphine relied on a series of chemical degradation and synthesis experiments. Two of the most important early techniques were:

- Zinc Distillation: This harsh degradation method involves heating the alkaloid with zinc dust. In the case of morphine, this experiment yielded phenanthrene, indicating the presence of this three-ring aromatic system as the core of the morphine molecule.[13]
- Hofmann Degradation: This is a multi-step reaction used to open nitrogen-containing rings in alkaloids. It involves exhaustive methylation of the amine followed by elimination with a base. Repeated application of this process to morphine and its derivatives helped to determine the nature and attachment points of the nitrogen-containing ring.[14][15]

Visualizations

Experimental Workflows and Logical Relationships

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [F. W. Sertürner and the discovery of morphine. 200 years of pain therapy with opioids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Drugs and their Manufacture in the Nineteenth Century · Jars of "Art and Mystery": Pharmacists and their Tools in the Mid-Nineteenth Century · OnView [collections.countway.harvard.edu]
- 4. The isolation of morphine by Serturner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

- 6. the-hospitalist.org [the-hospitalist.org]
- 7. [Sertürner and morphine--a historical vignette] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pierre-Jean Robiquet | Educación Química [elsevier.es]
- 9. drugtimeline.ca [drugtimeline.ca]
- 10. Pierre-Jean Robiquet | Educación Química [elsevier.es]
- 11. Morphine | C17H19NO3 | CID 5288826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]
- 13. UNODC - Bulletin on Narcotics - 1950 Issue 2 - 003 [unodc.org]
- 14. Studies on the morphine alkaloids and its related compounds. XIV. Preparation of 6-amino-hydrophenanthrene compounds from Hofmann degradation products of the morphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel analgesics and molecular rearrangements in the morphine–thebaine group. Part IX. A novel aromatisation during Hofmann degradation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Technical Guide to the Early Research and Discovery of Morphine Alkaloids]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1260574#early-research-and-discovery-of-morphine-alkaloids\]](https://www.benchchem.com/product/b1260574#early-research-and-discovery-of-morphine-alkaloids)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com